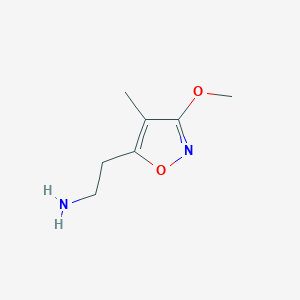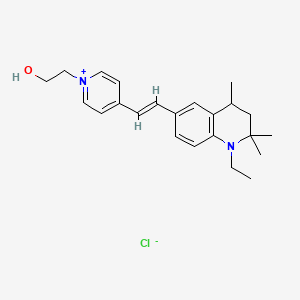
4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the triazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chloro and benzamide groups can enhance the binding affinity and specificity of the compound. Molecular modeling studies suggest that the compound can bind to the colchicine binding site of tubulin, inhibiting cell division and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzamide Derivatives: Compounds with benzamide moieties but different heterocyclic rings.
Uniqueness
4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide is unique due to the combination of the triazole ring, chloro group, and benzamide moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61588-72-5 |
|---|---|
Molekularformel |
C21H15ClN4O |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
4-chloro-N-(4,5-diphenyltriazol-1-yl)benzamide |
InChI |
InChI=1S/C21H15ClN4O/c22-18-13-11-17(12-14-18)21(27)24-26-20(16-9-5-2-6-10-16)19(23-25-26)15-7-3-1-4-8-15/h1-14H,(H,24,27) |
InChI-Schlüssel |
IJDPDOZXMBSXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


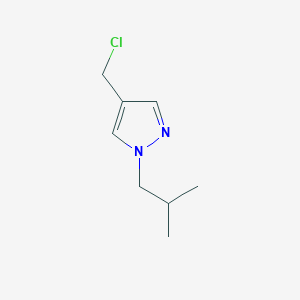



![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
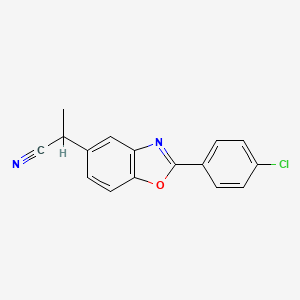
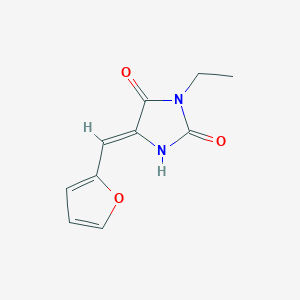
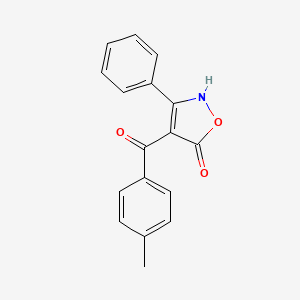

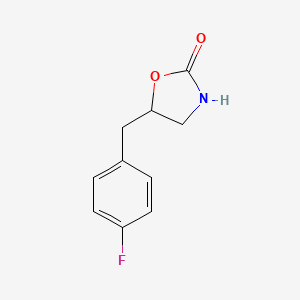
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
